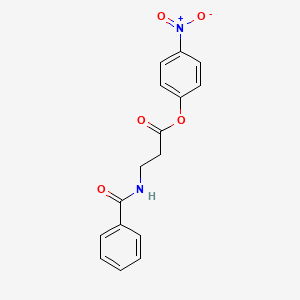![molecular formula C17H14N6OS B5785532 1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole, commonly referred to as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of tetrazole derivatives, which have been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of MPO is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPO has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. MPO has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Additionally, MPO has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MPO has been found to exhibit a wide range of biochemical and physiological effects. MPO has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. MPO has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential as a therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of MPO is its versatility in the laboratory setting. MPO can be easily synthesized and purified, and it has been extensively studied in vitro and in vivo. Additionally, MPO has been found to be relatively stable, making it a reliable and consistent reagent for laboratory experiments. However, one of the limitations of MPO is its potential toxicity. While MPO has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cytotoxicity and cell death.
将来の方向性
There are several future directions for research on MPO. One area of interest is the development of MPO derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of MPO and its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of MPO as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis method of MPO involves the reaction of 3-methylbenzonitrile with thioacetic acid, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride and sodium azide. The final product, MPO, is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method of MPO has been extensively studied and optimized, and it has been found to be a reliable and efficient process.
科学的研究の応用
MPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. MPO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MPO has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
特性
IUPAC Name |
5-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-12-6-5-9-14(10-12)23-17(19-21-22-23)25-11-15-18-16(20-24-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHQLOOGLMYJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)


![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)